4-Bromo-5-cyclopropyl-1,3-oxazole
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Overview
Description
4-Bromo-5-cyclopropyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring structure containing both oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with a wide range of biological targets based on their chemical diversity .
Mode of Action
Oxazole derivatives are known to participate in various reactions, including suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives are known to exhibit a wide spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Bromo-5-cyclopropyl-1,3-oxazole are not fully explored yet. For instance, some oxazole derivatives have shown considerable DPP-IV inhibition .
Cellular Effects
Some oxazole derivatives have been found to exhibit cytotoxic effects and influence the expression of proteins such as p21 WAF-1, Bax, and Bcl-2 .
Molecular Mechanism
Oxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxazoles are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a brominated cyclopropyl ketone with hydroxylamine to form the oxime, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropyl-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dipolarophiles to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction reactions can lead to the formation of oxazole derivatives with different functional groups.
Scientific Research Applications
4-Bromo-5-cyclopropyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-oxazole: Lacks the cyclopropyl group, which can affect its biological activity and chemical reactivity.
5-Cyclopropyl-1,3-oxazole: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
4-Chloro-5-cyclopropyl-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.
Uniqueness
4-Bromo-5-cyclopropyl-1,3-oxazole is unique due to the presence of both the bromine atom and the cyclopropyl group. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOAVXRPLNFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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